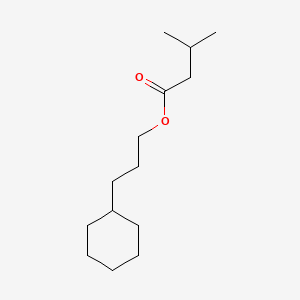
3-Cyclohexylpropyl isovalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexylpropyl isovalerate: is a chemical compound with the molecular formula C14H26O2 and a molecular weight of 226.36 g/mol . It is also known by its systematic name, butanoic acid, 3-methyl-, 3-cyclohexylpropyl ester . This compound is characterized by its achiral nature and lack of defined stereocenters .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylpropyl isovalerate typically involves the esterification of 3-cyclohexylpropyl alcohol with isovaleric acid . The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed over a solid acid catalyst at elevated temperatures and pressures to achieve high yields and efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexylpropyl isovalerate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: 3-cyclohexylpropyl alcohol and isovaleric acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Scientific Research Applications
3-Cyclohexylpropyl isovalerate has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Cyclohexylpropyl isovalerate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. This interaction leads to the release of 3-cyclohexylpropyl alcohol and isovaleric acid, which can further participate in various biochemical pathways . Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .
Comparison with Similar Compounds
Ethyl isovalerate: An ester of isovaleric acid and ethanol, used in fragrances and flavors.
Menthyl isovalerate: An ester of isovaleric acid and menthol, used as a food additive and in medicinal formulations.
Propyl isovalerate: An ester of isovaleric acid and propanol, used in the production of fragrances.
Uniqueness: 3-Cyclohexylpropyl isovalerate is unique due to its cyclohexylpropyl group, which imparts distinct chemical and physical properties compared to other isovalerate esters. This structural feature contributes to its specific interactions with biological systems and its applications in various fields .
Properties
CAS No. |
93857-92-2 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
3-cyclohexylpropyl 3-methylbutanoate |
InChI |
InChI=1S/C14H26O2/c1-12(2)11-14(15)16-10-6-9-13-7-4-3-5-8-13/h12-13H,3-11H2,1-2H3 |
InChI Key |
UBRSOJDKMYAROK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)OCCCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


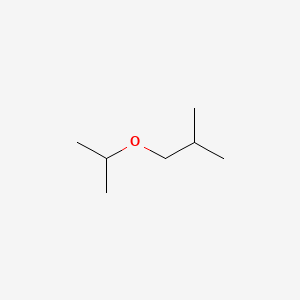
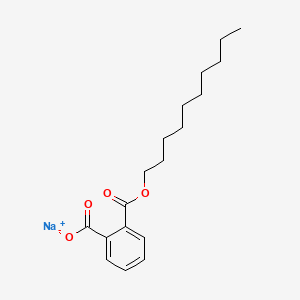
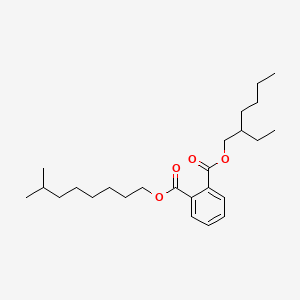
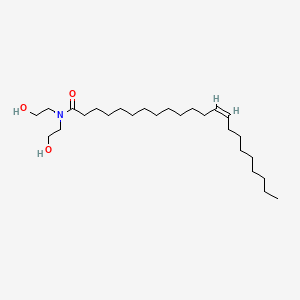
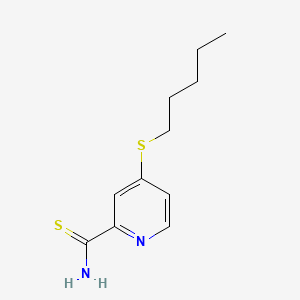



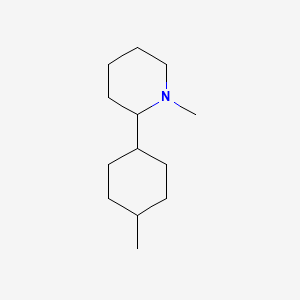
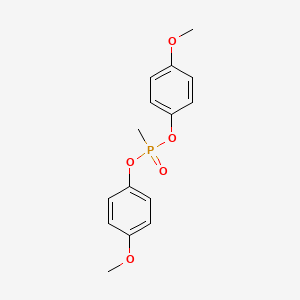


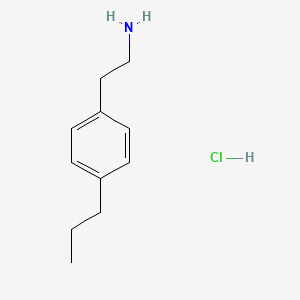
![6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine](/img/structure/B12655101.png)
